![molecular formula C21H18FN5O2S B2986851 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034381-02-5](/img/structure/B2986851.png)
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and evaluation of related compounds have been widely reported, focusing on their potential as imaging agents, enzyme inhibitors, and their structural characteristics. For example, Eskola et al. (2002) describe the synthesis of a compound intended to image dopamine D4 receptors, showcasing the elaborate synthetic routes and the potential for diagnostic applications in neuroscience (Eskola et al., 2002). Similarly, Venkateshan et al. (2019) discuss the crystal structure and molecular docking studies of pyridine derivatives as potential inhibitors of NAMPT, highlighting the structural basis for their biological activity (Venkateshan et al., 2019).
Pharmacological Applications
- The research into related compounds extends to their pharmacological applications, such as antimalarial agents and potential antipsychotics. Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their antiplasmodial activity, providing insights into the structural requirements for activity against the Plasmodium falciparum (Mendoza et al., 2011). Raviña et al. (1999) explored butyrophenones with mixed dopaminergic and serotoninergic affinities, proposing them as atypical antipsychotics based on their selective receptor interactions (Raviña et al., 1999).
Molecular Structure Investigations
- Detailed molecular structure investigations of related compounds, including crystallography, Hirshfeld surface analysis, and density functional theory (DFT) calculations, have been conducted to understand their chemical and physical properties better. For instance, Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing comprehensive structural analysis through X-ray crystallography and DFT calculations (Shawish et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withSIRT1, SIRT2, and SIRT3 , which are NAD+ dependent deacetylases . These enzymes play crucial roles in various biological processes, including metabolic regulation, inflammation response, cancer progression, and neurodegeneration .
Mode of Action
It’s known that similar compounds bind in thenicotinamide C-pocket of the SIRT3 active site, and their aliphatic portions extend through the substrate channel . This interaction could potentially inhibit the enzymatic activity of SIRT1, SIRT2, and SIRT3, thereby modulating the associated biological processes .
Biochemical Pathways
Given its potential interaction with sirt1, sirt2, and sirt3, it’s plausible that it could impact pathways related tometabolic regulation, inflammation, cancer progression, and neurodegeneration .
Pharmacokinetics
Similar compounds have been found to have good physiochemical properties
Result of Action
Inhibition of sirt1, sirt2, and sirt3 could potentially result in modulation ofmetabolic processes, inflammation response, cancer progression, and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-15-3-1-13(2-4-15)14-11-18(23-12-14)20(28)26-8-5-16(6-9-26)27-21(29)19-17(24-25-27)7-10-30-19/h1-4,7,10-12,16,23H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCAROHZCFTNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.